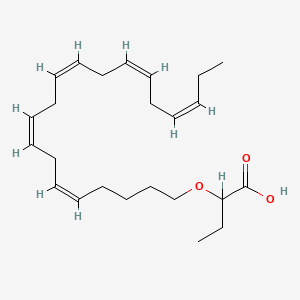

Icosabutate

Beschreibung

Eigenschaften

IUPAC Name |

2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGXDRFFBBLZBT-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253909-57-7 | |

| Record name | Icosabutate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosabutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSABUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icosabutate's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation, and varying degrees of fibrosis. It is a leading cause of cirrhosis and hepatocellular carcinoma. Icosabutate is a structurally engineered fatty acid that has been investigated as a therapeutic agent for MASH. This technical guide provides an in-depth overview of the mechanism of action of this compound in MASH, supported by preclinical and clinical data. This compound is an oral, liver-targeted agonist of free fatty acid receptor 1 (FFAR1) and free fatty acid receptor 4 (FFAR4)[1]. Its therapeutic effects in MASH are primarily driven by its anti-inflammatory and anti-fibrotic properties, which are notably independent of changes in body weight or overall liver fat content[1].

Core Mechanism of Action: Dual Agonism of FFAR1 and FFAR4

This compound's primary mechanism of action is the activation of FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These G-protein coupled receptors are expressed on various cell types within the liver and play crucial roles in metabolic and inflammatory signaling.

FFAR1 Signaling

FFAR1 is expressed on hepatocytes and Kupffer cells. Its activation by this compound initiates a signaling cascade through the Gq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream consequences of FFAR1 activation in the liver include modulation of gene expression related to lipid metabolism and inflammation.

FFAR4 Signaling

FFAR4 is predominantly expressed on Kupffer cells, the resident macrophages of the liver. Upon activation by this compound, FFAR4 signals through a Gq/11-protein coupled pathway, similar to FFAR1, leading to an increase in intracellular calcium. More critically for its anti-inflammatory effects, FFAR4 activation also recruits β-arrestin 2. This interaction inhibits the pro-inflammatory signaling pathways mediated by transforming growth factor-β-activated kinase 1 (TAK1), namely the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. By inhibiting these pathways, this compound suppresses the production of pro-inflammatory cytokines and chemokines.

Preclinical Evidence

The anti-inflammatory and anti-fibrotic effects of this compound have been demonstrated in various preclinical models of MASH.

Experimental Protocols

A key preclinical study utilized the Amylin Liver NASH (AMLN) diet-fed ob/ob mouse model. This model is characterized by obesity, insulin resistance, and the development of steatohepatitis and fibrosis, closely mimicking human MASH.

-

Animal Model: Male ob/ob mice were fed an AMLN diet, which is high in fat (40% kcal), fructose (22% w/w), and cholesterol (2% w/w).

-

Treatment: After a diet-induction period to establish MASH and fibrosis, mice were treated with this compound orally at various doses (e.g., 45, 90, and 135 mg/kg/day) or a vehicle control.

-

Analyses:

-

Histology: Liver tissue was stained with hematoxylin and eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with picrosirius red for quantification of collagen deposition (fibrosis).

-

Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) was performed to quantify activated hepatic stellate cells (myofibroblasts).

-

Biochemical Analysis: Hepatic triglyceride content and plasma levels of alanine aminotransferase (ALT) were measured.

-

Gene Expression Analysis: Hepatic mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation were quantified by qPCR.

-

Preclinical Data Summary

| Parameter | Model | Treatment | Outcome | Reference |

| Hepatic Fibrosis | AMLN ob/ob mice | This compound (90 & 135 mg/kg) | Significant reduction in collagen deposition | van der Veen et al., 2020 |

| Myofibroblast Content | AMLN ob/ob mice | This compound (90 & 135 mg/kg) | Significant reduction in α-SMA positive area | van der Veen et al., 2020 |

| Hepatic Steatosis | AMLN ob/ob mice | This compound (135 mg/kg) | 47% reduction in liver fat | van der Veen et al., 2020 |

| Hepatic Triglycerides | AMLN ob/ob mice | This compound (135 mg/kg) | 40% reduction | van der Veen et al., 2020 |

| Apoptosis | AMLN ob/ob mice | This compound (45, 90, 135 mg/kg) | Significant reduction in TUNEL-positive cells | van der Veen et al., 2020 |

| Plasma ALT | APOE*3Leiden.CETP mice | This compound | Significant reduction | van der Veen et al., 2020 |

Clinical Development: The ICONA Trial

The efficacy and safety of this compound in patients with MASH were evaluated in the Phase 2b ICONA trial (NCT04052516).

Experimental Protocol

-

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 187 adult patients with biopsy-confirmed MASH and fibrosis stages F1-F3.

-

Treatment Arms:

-

Placebo (n=62)

-

This compound 300 mg once daily (n=58)

-

This compound 600 mg once daily (n=67)

-

-

Primary Endpoint: Resolution of MASH with no worsening of fibrosis.

-

Key Secondary Endpoints: Improvement in fibrosis by at least one stage with no worsening of MASH, changes in liver enzymes, inflammatory biomarkers, and lipid profiles.

-

Histological Assessment: Liver biopsies were evaluated at baseline and 52 weeks.

Clinical Data Summary

While the ICONA trial did not meet its primary endpoint of MASH resolution without worsening of fibrosis, it demonstrated a significant effect on fibrosis improvement.

| Endpoint | Placebo | This compound 300 mg | This compound 600 mg | p-value (vs. Placebo) |

| ≥1-stage Fibrosis Improvement (Conventional Histology) | 11.3% | 29.3% | 23.9% | 300mg: <0.05 |

| ≥1-stage Fibrosis Improvement in F2/F3 Patients | 13.0% | 30.8% | 28.3% | 300mg: 0.036 |

| ≥1-stage Fibrosis Improvement in T2DM Patients | 0% | 28.6% | 21.2% | 300mg: 0.003, 600mg: 0.013 |

| MASH Resolution without Worsening of Fibrosis | 14.5% | 19.0% | 23.9% | Not Significant |

Biomarker Changes (600 mg vs. Placebo)

| Biomarker | Change with this compound 600 mg |

| ALT | Significant reduction |

| AST | Significant reduction |

| hsCRP | Significant reduction |

| ELF Score | Significant reduction |

| PRO-C3 | Significant reduction |

| HbA1c (in patients with baseline ≥6.5%) | ~1% placebo-adjusted reduction |

| LDL-C (in patients with baseline ≥100mg/dl) | ~30% reduction from baseline |

Logical Framework of this compound's Therapeutic Effect in MASH

The multifaceted mechanism of this compound, targeting both inflammatory and fibrotic pathways, provides a strong rationale for its therapeutic potential in MASH. The following diagram illustrates the logical flow from molecular interactions to clinical outcomes.

References

An In-depth Technical Guide to Icosabutate: A Structurally Engineered Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icosabutate is a novel, orally administered, structurally engineered fatty acid (SEFA) designed to overcome the pharmacokinetic and pharmacodynamic limitations of natural omega-3 fatty acids. By targeting key metabolic and inflammatory pathways in the liver, this compound has emerged as a promising therapeutic candidate for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and associated metabolic disorders. Its unique structure ensures high hepatic bioavailability and resistance to metabolic processes like β-oxidation, allowing it to act as a potent signaling molecule. This compound functions primarily as a dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and FFAR4, which are crucial regulators of glycemic control, inflammation, and fibrosis.[1][2] This guide provides a comprehensive overview of this compound, detailing its molecular structure, mechanism of action, preclinical and clinical data, and key experimental methodologies.

Core Concept: Structural Engineering for Enhanced Efficacy

The therapeutic potential of natural long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA), is often limited by their rapid incorporation into complex lipids, systemic distribution, and susceptibility to being metabolized as an energy source.[3][4] this compound was specifically designed to circumvent these limitations through two key structural modifications compared to its parent molecule, EPA.[5]

-

α-position Ethyl Group: An ethyl group is added at the α-position of the fatty acid. This modification sterically hinders the esterification process, preventing this compound from being incorporated into complex lipids like triglycerides and phospholipids. This ensures that it remains in its free fatty acid form, the most bioactive state.

-

β-position Oxygen Atom: An oxygen atom is substituted in the β-position. This change effectively blocks metabolism via mitochondrial β-oxidation, the primary pathway for fatty acid degradation.

These modifications result in an optimized pharmacokinetic profile where this compound is absorbed almost entirely via the portal vein, leading to high concentrations in the liver where it can engage its primary targets. In preclinical studies, over 85% of this compound in liver cells remained in its non-esterified, active form, compared to less than 10% for unmodified fatty acids.

Mechanism of Action: Targeting Key Hepatic Pathways

This compound exerts its pleiotropic effects by targeting multiple pathways central to the pathophysiology of MASH. Its primary mechanism involves the activation of membrane-bound Free Fatty Acid Receptors (FFARs), which in turn modulate inflammation, fibrosis, and glucose metabolism.

Dual FFAR1 and FFAR4 Agonism

This compound is a potent agonist for both FFAR1 (also known as GPR40) and FFAR4 (GPR120). These receptors are expressed on various cell types within the liver, including hepatocytes, macrophages, and hepatic stellate cells, and play a critical role in regulating metabolic and inflammatory responses.

-

Anti-Inflammatory Effects: Activation of FFAR4 on macrophages is known to suppress inflammatory signaling cascades, reducing the production of pro-inflammatory cytokines that drive liver injury in MASH.

-

Anti-Fibrotic Effects: this compound has been shown to have a direct anti-proliferative effect on human hepatic stellate cells, the primary cell type responsible for producing collagen and driving fibrosis in the liver. This effect is, at least in part, mediated by FFAR activation.

-

Glycemic Control: The activation of FFAR1 and FFAR4 helps regulate insulin secretion and sensitivity, providing a beneficial effect on glycemic control, which is often impaired in MASH patients.

Modulation of Lipid Metabolism and Oxidative Stress

Beyond FFAR agonism, this compound influences hepatic lipid metabolism. Preclinical studies in mouse models demonstrated that this compound treatment leads to a downregulation of the arachidonic acid cascade and a reduction in hepatic oxidized phospholipids and apoptosis. It also significantly reduces hepatic oxidative stress, as evidenced by an increased GSH/GSSG ratio, a key marker of the cellular redox state. Unlike natural fatty acids, which can sometimes increase oxidative stress due to their peroxidation, this compound's engineered structure appears to mitigate this risk.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in multiple preclinical models and clinical trials, demonstrating effects on liver health, fibrosis, and metabolic parameters.

Table 1: Key Efficacy Results from the Phase 2b ICONA Trial (52 Weeks)

(Data from biopsy-confirmed MASH patients with fibrosis stages F1-F3)

| Endpoint | Placebo (n=62) | This compound 300 mg (n=58) | This compound 600 mg (n=67) | p-value (600mg vs Placebo) |

| MASH Resolution (no worsening of fibrosis) | 14.5% | - | 23.9% | p = 0.13 |

| ≥1-Stage Fibrosis Improvement (no worsening of MASH) | 11.3% | 29.3% | 23.9% | - |

| MASH Resolution in T2D Subgroup | 8.7% | - | 35.5% | p = 0.02 |

| Fibrosis Improvement (≥1 stage) in T2D Subgroup | 0% | - | 19.4% | p = 0.02 |

Note: The primary endpoint of MASH resolution in the overall population did not reach statistical significance, but clinically relevant effects were observed, particularly in fibrosis improvement and in patients with Type 2 Diabetes (T2D).

Table 2: Effects on Biomarkers and Liver Enzymes

| Parameter | Study Population | Treatment | Result |

| Alanine Aminotransferase (ALT) | Dyslipidemic patients at risk of NASH | 600 mg/day | Rapid normalization of elevated levels. |

| Gamma-Glutamyl Transferase (GGT) | Dyslipidemic patients at risk of NASH | 600 mg/day | Rapid normalization of elevated levels. |

| PRO-C3 (Fibrogenesis marker) | MASH patients (ICONA 16-week interim) | 600 mg/day | Significant reduction, especially in patients with high baseline levels. |

| hs-CRP (Inflammation marker) | MASH patients (ICONA 16-week interim) | 600 mg/day | Significant reduction, especially in patients with high baseline levels. |

| HbA1c | T2D patients with poor glycemic control (ICONA) | 600 mg/day | ~1% placebo-adjusted decrease. |

| Plasma Triglycerides & Cholesterol | APOE*3Leiden.CETP mice | This compound | -70% reduction in Triglycerides, -68% in Cholesterol. |

Experimental Protocols and Methodologies

The development of this compound has been supported by a range of in vitro, in vivo, and clinical experimental designs.

Preclinical Animal Models

-

Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound in relevant disease models.

-

Models Used:

-

Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Mouse Model: This is a widely used dietary model to induce MASH and fibrosis in mice. In a key study, C57BL/6J mice were fed this diet for 12 weeks, with this compound treatment initiated from week 7 to 12 to assess its effect on established disease.

-

AMLN ob/ob Mouse Model: This genetic model of obesity and diabetes was used to assess effects on established hepatic fibrosis.

-

APOE*3Leiden.CETP Mouse Model: This model, which develops human-like lipoprotein profiles, was used to evaluate the effects of this compound on plasma lipids and atherosclerosis.

-

-

Outcome Measures: Liver histology (H&E for steatosis, Sirius Red for fibrosis), immunohistochemistry (e.g., for Galectin-3 as an inflammation marker), plasma ALT/AST levels, and hepatic gene expression analysis.

The general workflow for a preclinical efficacy study is outlined below.

In Vitro Assays

-

Objective: To determine the direct cellular effects of this compound.

-

Hepatocyte Metabolism Assay:

-

Protocol: Primary human hepatocytes were incubated with radiolabeled [14C]-icosabutate or [14C]-EPA.

-

Analysis: The rates of oxidation and the partitioning of the radiolabel into different lipid fractions (e.g., non-esterified fatty acids, triglycerides, phospholipids) were measured over time using techniques like liquid chromatography. This confirmed this compound's resistance to oxidation and incorporation into complex lipids.

-

-

Human Stellate Cell Proliferation Assay:

-

Protocol: Primary human hepatic stellate cells were cultured and stimulated to proliferate. Cells were then treated with varying concentrations of this compound.

-

Analysis: Cell proliferation was measured to assess the direct anti-fibrotic potential of the compound. This compound demonstrated highly significant anti-proliferative effects.

-

Clinical Trial Protocol: The ICONA Study (Phase 2b)

-

Objective: To assess the efficacy, safety, and tolerability of this compound in patients with biopsy-confirmed MASH.

-

Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial (NCT04052516).

-

Population: 280 enrolled subjects with biopsy-confirmed MASH, fibrosis stage F1-F3, a NAFLD Activity Score (NAS) of ≥4, and ≥10% liver fat content measured by MRI-PDFF.

-

Intervention: Patients were randomized (1:1:1) to receive once-daily oral placebo, 300 mg this compound, or 600 mg this compound.

-

Primary Endpoint: The proportion of patients achieving MASH resolution without worsening of fibrosis after 52 weeks of treatment.

-

Secondary Endpoints: Included the proportion of patients with at least a one-stage improvement in fibrosis without worsening of MASH, as well as changes in biomarkers of liver injury, inflammation, glycemic control, and lipids.

Conclusion and Future Directions

This compound represents a rationally designed therapeutic agent that leverages structural engineering to optimize the beneficial properties of omega-3 fatty acids for the treatment of liver disease. Its unique pharmacokinetic profile and multi-faceted mechanism of action—targeting inflammation, fibrosis, and metabolic dysregulation—position it as a compelling candidate for MASH therapy. While the Phase 2b ICONA trial did not meet its primary endpoint in the overall population, the encouraging data on fibrosis improvement and the significant treatment effects observed in the high-risk subpopulation of patients with Type 2 Diabetes support its continued development. Future research will likely focus on this diabetic MASH population and explore the potential of this compound as a backbone therapy in combination with other agents that target different pathophysiological pathways, such as those that reduce liver fat.

References

- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. NorthSea Therapeutics to Present ICONA Phase 2b Data as an Oral Late-breaker Session at the 2023 AASLD Liver Meeting - BioSpace [biospace.com]

- 3. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. northseatherapeutics.com [northseatherapeutics.com]

- 5. researchgate.net [researchgate.net]

Icosabutate: A Preclinical Deep Dive into its Anti-Fibrotic Mechanisms in the Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosabutate, a structurally engineered eicosapentaenoic acid (EPA) derivative, is emerging as a promising therapeutic candidate for liver fibrosis, particularly in the context of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Its unique design aims to overcome the limitations of natural omega-3 fatty acids by enhancing its hepatic targeting and metabolic stability[1][2][3]. This technical guide synthesizes the key preclinical data on this compound, focusing on its anti-fibrotic efficacy, underlying mechanisms of action, and the experimental methodologies used to elucidate these effects.

Anti-Fibrotic Efficacy in Preclinical Models

This compound has demonstrated significant anti-fibrotic effects in various preclinical models of liver fibrosis. These studies highlight its ability to halt the progression of fibrosis and, in some cases, promote its regression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-fibrotic effects of this compound.

Table 1: Effects of this compound on Liver Fibrosis in the AMLN ob/ob Mouse Model

| Parameter | Vehicle Control | This compound (45 mg/kg) | This compound (90 mg/kg) | This compound (135 mg/kg) | Obeticholic Acid (OCA) | Reference |

| Collagen-1a1 mRNA expression (fold change) | - | NS | ↓ | ↓↓ (p<0.01) | NS | [4] |

| Hydroxyproline content (µg/g liver) | - | NS | ↓ | ↓↓ (p<0.01) | NS | [4] |

| α-SMA positive area (%) | - | NS | ↓ (p<0.01) | ↓↓ (p<0.01) | NS | |

| Myofibroblast Content | - | No significant effect | Significant reduction | Significant reduction | No significant effect |

NS: Not Significant; ↓: Decrease; ↓↓: Strong Decrease

Table 2: Effects of this compound in the Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model

| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) | Reference |

| Fibrosis Level | - | Reduced to baseline | Reduced to baseline | |

| Collagen Fiber Number | - | >50% reduction | - |

Table 3: Effects of this compound on Hepatic Stellate Cells (HSCs)

| Cell Type | Parameter | Effect of this compound | Reference |

| Human Hepatic Stellate (LX-2) Cells | Proliferation | Significant anti-proliferative effects | |

| Human Hepatic Stellate Cells | Proliferation | Inhibition of proliferative responses without reducing cell viability |

Mechanism of Action: Targeting Key Fibrogenic Pathways

Preclinical evidence suggests that this compound exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily by targeting inflammation, oxidative stress, and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

Signaling Pathways and Cellular Effects

This compound's proposed mechanism involves the modulation of several key signaling pathways:

-

Downregulation of the Arachidonic Acid Cascade: this compound has been shown to reduce the levels of arachidonic acid, a precursor for pro-inflammatory mediators, thereby attenuating hepatic inflammation.

-

Reduction of Oxidative Stress: The compound significantly decreases hepatic levels of oxidized glutathione (GSSG) and increases the GSH/GSSG ratio, a key indicator of reduced oxidative stress.

-

Inhibition of Hepatic Stellate Cell Activation and Proliferation: this compound directly inhibits the proliferation of human hepatic stellate cells, a critical step in the fibrogenic process. This is associated with a reduction in α-smooth muscle actin (α-SMA) content, a marker of HSC activation.

-

Modulation of Gene Expression: Transcriptomic analyses have revealed that this compound downregulates the expression of genes involved in fibrogenesis and upregulates genes related to fatty acid metabolism and β-oxidation.

-

Targeting Free Fatty Acid Receptors (FFARs): this compound is an agonist for FFAR1 and FFAR4, which are involved in regulating glycemic control and inflammation.

The following diagram illustrates the proposed mechanism of action of this compound in mitigating liver fibrosis.

Experimental Protocols

The preclinical efficacy of this compound has been evaluated using well-established animal models of NASH and liver fibrosis. The following provides an overview of the key experimental methodologies employed.

AMLN ob/ob Mouse Model of NASH with Biopsy-Confirmed Fibrosis

This model is characterized by obesity, insulin resistance, and the development of NASH with progressive fibrosis.

-

Animal Model: Amylin liver NASH (AMLN) diet-fed ob/ob mice.

-

Disease Induction: Mice are fed a diet high in fat, cholesterol, and fructose to induce steatohepatitis and fibrosis.

-

Treatment Protocol:

-

After confirmation of steatohepatitis and fibrosis via liver biopsy, mice are treated with this compound (e.g., 45, 90, 135 mg/kg/day) or a vehicle control, typically via oral gavage.

-

A comparator arm, such as with obeticholic acid (OCA), may be included.

-

Treatment duration is typically several weeks (e.g., 4 weeks).

-

-

Endpoints:

-

Histological Analysis: Liver sections are stained with Picrosirius Red to quantify collagen deposition and with antibodies against α-SMA to assess HSC activation.

-

Biochemical Analysis: Hepatic hydroxyproline content is measured as a quantitative marker of collagen.

-

Gene Expression Analysis: Hepatic mRNA levels of key fibrogenic genes (e.g., Collagen-1a1, TGF-β) are quantified by RT-qPCR.

-

Lipidomics and Metabolomics: Analysis of hepatic and plasma lipids and metabolites to assess changes in the arachidonic acid cascade and markers of oxidative stress.

-

The following diagram illustrates the experimental workflow for the AMLN ob/ob mouse model study.

Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model

This model is known for inducing severe steatohepatitis and fibrosis.

-

Animal Model: Mice fed a choline-deficient, L-amino acid-defined (CDAA) diet.

-

Disease Induction: The CDAA diet induces liver injury, inflammation, and robust fibrosis.

-

Treatment Protocol:

-

Treatment with this compound or vehicle is initiated after the establishment of fibrosis.

-

Delayed onset of treatment is a key feature to assess the therapeutic potential on existing fibrosis.

-

-

Endpoints:

-

Histological Analysis: Quantification of fibrosis using Picrosirius Red staining.

-

Advanced Imaging: Techniques like second-harmonic generation microscopy may be used to quantify collagen fiber number and morphology.

-

In Vitro Human Hepatic Stellate Cell (LX-2) Proliferation Assay

This assay directly assesses the effect of this compound on the key fibrogenic cell type.

-

Cell Line: LX-2, an immortalized human hepatic stellate cell line.

-

Experimental Setup:

-

LX-2 cells are cultured and treated with various concentrations of this compound.

-

A positive control for proliferation (e.g., platelet-derived growth factor) is often used.

-

-

Endpoint: Cell proliferation is measured using standard assays such as BrdU incorporation or cell counting. Cell viability assays (e.g., MTT) are performed to rule out cytotoxicity.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a therapeutic for liver fibrosis. Its ability to significantly reduce fibrosis in robust animal models, coupled with a well-defined mechanism of action that targets key drivers of the disease, underscores its potential. The direct anti-proliferative effect on human hepatic stellate cells further strengthens the evidence for its anti-fibrotic activity. Future research and ongoing clinical trials will be crucial in translating these promising preclinical findings into effective treatments for patients with liver fibrosis.

References

- 1. A structurally engineered fatty acid, this compound, suppresses liver inflammation and fibrosis in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 4. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Icosabutate: A Technical Guide

Icosabutate is an investigational, orally administered, liver-targeted agonist of the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). It represents a novel therapeutic approach for metabolic and inflammatory disorders, with a primary focus on Metabolic Dysfunction-Associated Steatohepatitis (MASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale: Engineering a Superior Fatty Acid

The therapeutic potential of long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA), in metabolic and inflammatory diseases is well-documented. However, their clinical efficacy is often limited by their rapid metabolism through β-oxidation for energy and their incorporation into complex lipids, which reduces their availability to act as signaling molecules.[1][2]

This compound was designed as a structurally engineered fatty acid (SEFA) to overcome these limitations.[1] Its chemical structure is modified to resist metabolic breakdown and enhance its targeting to the liver via the portal vein.[3] This design facilitates the engagement of key fatty acid receptors, FFAR1 and FFAR4, which are crucial in regulating glycemic control, hepatic inflammation, and fibrosis.[3]

Mechanism of Action: Dual Agonism of FFAR1 and FFAR4

This compound exerts its therapeutic effects through the activation of two G-protein coupled receptors: FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These receptors are expressed on various cell types in the liver, including hepatocytes, Kupffer cells, and hepatic stellate cells, and play a pivotal role in metabolic and inflammatory signaling.

Upon binding to FFAR1 and FFAR4, this compound initiates a cascade of intracellular signaling events. The activation of these receptors leads to the engagement of G-proteins, primarily of the Gq/11 family, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in various cellular responses.

Furthermore, FFAR4 activation can also initiate a β-arrestin 2-dependent signaling pathway, which has been shown to have anti-inflammatory effects. This pathway can interfere with pro-inflammatory signaling cascades, such as those mediated by Toll-like receptor 4 (TLR4).

The culmination of these signaling events is a multi-faceted therapeutic effect that includes:

-

Anti-inflammatory effects: Reduction of pro-inflammatory gene expression in the liver.

-

Anti-fibrotic effects: Inhibition of hepatic stellate cell activation and proliferation, key drivers of liver fibrosis.

-

Metabolic regulation: Improvements in glycemic control and lipid metabolism.

References

- 1. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2014132135A3 - Method of preparing 2-((5z,8z,11 z,14z,17z)-icosa-5,8,1 1,14,17-pentaenyloxy)butanoic acid - Google Patents [patents.google.com]

- 3. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

Icosabutate: A Dual Agonist of FFAR1 and FFAR4 for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

An In-depth Technical Guide

This technical guide provides a comprehensive overview of icosabutate, a structurally engineered fatty acid derivative that acts as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1) and Free Fatty Acid Receptor 4 (FFAR4). This compound is under clinical development for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a chronic liver disease characterized by inflammation and fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Introduction to this compound

This compound is a novel, orally administered, liver-targeted therapeutic candidate. It is a semi-synthetic derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] The chemical structure of this compound has been modified to resist metabolic degradation through β-oxidation and to limit its incorporation into complex lipids.[2][3] This design allows this compound to remain in its free acid form, enhancing its ability to target and activate key fatty acid receptors in the liver.[3] By acting as a dual agonist for FFAR1 and FFAR4, this compound leverages pleiotropic effects that address multiple pathological drivers of MASH, including inflammation, fibrosis, and metabolic dysregulation.[2]

Mechanism of Action: Targeting FFAR1 and FFAR4

Free fatty acid receptors are G protein-coupled receptors (GPCRs) that play crucial roles in metabolic and inflammatory signaling. This compound's therapeutic potential stems from its ability to simultaneously activate two of these receptors, FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120).

FFAR1 (GPR40) Activation

FFAR1 is highly expressed in pancreatic β-cells and enteroendocrine cells. It is a Gq protein-coupled receptor. Upon activation by long-chain fatty acids like this compound, FFAR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately potentiating glucose-stimulated insulin secretion. Through its action on FFAR1, this compound can contribute to improved glycemic control, a key consideration in the management of MASH, which is often associated with type 2 diabetes.

FFAR4 (GPR120) Activation

FFAR4 is expressed on various cell types relevant to MASH pathology, including macrophages (Kupffer cells), adipocytes, and enteroendocrine cells. A key signaling mechanism for FFAR4 involves the recruitment of β-arrestin 2. Upon agonist binding, the activated FFAR4 receptor is phosphorylated, leading to the recruitment of β-arrestin 2. This interaction can initiate G protein-independent signaling cascades. One of the most important consequences of FFAR4-mediated β-arrestin 2 recruitment is the attenuation of inflammatory responses, for instance by inhibiting the Toll-like receptor 4 (TLR4) pathway. This anti-inflammatory action is highly relevant to MASH, where chronic inflammation drives liver injury and fibrosis.

Quantitative Data

While specific binding affinity (Ki) and functional potency (EC50) values for this compound at FFAR1 and FFAR4 are not publicly available, preclinical and clinical studies have provided substantial quantitative data on its biological effects.

Preclinical Efficacy

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical models of MASH.

| Model System | Key Findings | Reference |

| Amylin liver NASH (AMLN) diet-fed ob/ob mice | Significantly reduced hepatic fibrosis and myofibroblast content. Downregulated the arachidonic acid cascade. Reduced hepatic oxidized phospholipids and apoptosis. | |

| Choline-deficient, L-amino acid-defined (CDAA) NASH mouse model | Reduced fibrosis levels to baseline despite delayed treatment initiation. Associated with a >50% reduction in collagen fiber number. | |

| Human Stellate Cells (LX-2) in vitro | Demonstrated highly significant anti-proliferative effects, suggesting a direct anti-fibrotic mechanism. |

Clinical Efficacy (ICONA Phase 2b Trial)

The ICONA trial was a 52-week, randomized, double-blind, placebo-controlled Phase 2b study evaluating the efficacy and safety of this compound in patients with MASH and fibrosis stages F1-F3.

Table 1: Key Histological Outcomes of the ICONA Trial (52 Weeks)

| Endpoint | Placebo | This compound 300 mg | This compound 600 mg |

| MASH Resolution with no worsening of fibrosis | 14.5% | 19.0% | 23.9% (p=0.13 vs placebo) |

| ≥1-stage Fibrosis Improvement with no worsening of MASH | 11.3% | 29.3% | 23.9% |

| Fibrosis Improvement in F2-F3 patients (Conventional Histology) | 13.0% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |

| Fibrosis Improvement in Type 2 Diabetes patients (Conventional Histology) | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |

| Fibrosis Improvement (AI-assisted, qFibrosis) | 25.7% | - | 49.2% (p=0.02 vs placebo) |

Table 2: Changes in Key Biomarkers in Type 2 Diabetes Patients in the ICONA Trial (52 Weeks)

| Parameter (Relative Change from Baseline) | Placebo | This compound 300 mg | This compound 600 mg |

| ALT (%) | -9.6% | -33% | -42% |

| AST (%) | -16% | -18% | -38% |

| ELF Score (LS mean change) | -0.04 | -0.06 | -0.48 |

| Pro-C3 (µg/L, mean change) | -2.86 | -7.96 | -10.24 |

| hsCRP (mg/L, mean change) | +1.4 | -1.1 | -2.55 |

| HbA1c (% absolute change, in patients with baseline ≥6.5%) | +0.35 | -0.75 | -0.61 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on FFAR1 and FFAR4.

FFAR1 Functional Activity: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of the Gq-coupled FFAR1 receptor.

-

Materials and Reagents:

-

HEK293 cells stably or transiently expressing human FFAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (optional, to prevent dye extrusion).

-

This compound and other test compounds.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

-

Protocol:

-

Cell Plating: Seed FFAR1-expressing HEK293 cells into assay plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Aspirate the growth medium and replace it with assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if required). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer at a concentration 5-10 times the final desired concentration.

-

Assay Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.

-

Compound Addition: Program the instrument to automatically inject the compound solutions into the wells.

-

Data Acquisition: Immediately after injection, measure the fluorescence intensity kinetically over a period of 2-5 minutes. The activation of FFAR1 will trigger a rapid increase in fluorescence as calcium is released into the cytoplasm.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

FFAR4 Functional Activity: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor, a key step in its signaling pathway.

-

Materials and Reagents:

-

Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter cells co-expressing FFAR4 tagged with a ProLink enzyme fragment and β-arrestin tagged with an Enzyme Acceptor fragment).

-

Cell culture and assay media as per the assay kit manufacturer.

-

This compound and other test compounds.

-

Assay plates (white, solid-bottom).

-

Detection reagents from the assay kit (e.g., containing chemiluminescent substrate).

-

Luminescence plate reader.

-

-

Protocol:

-

Cell Plating: Plate the engineered cells in the assay plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.

-

Compound Addition: Add the compound dilutions to the cells in the assay plate.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented enzyme.

-

Luminescence Measurement: After a short incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

-

Quantification of Liver Fibrosis

The anti-fibrotic effect of this compound is a key therapeutic outcome. Liver fibrosis is assessed by quantifying collagen deposition.

-

4.3.1. Biochemical Method: Hydroxyproline Assay This assay measures the total collagen content in a liver tissue sample by quantifying hydroxyproline, an amino acid abundant in collagen.

-

Protocol:

-

Sample Preparation: Obtain a known weight of liver tissue (e.g., 50-100 mg).

-

Hydrolysis: Place the tissue in a pressure-resistant tube with a strong acid (e.g., 6N HCl). Seal the tube and hydrolyze the tissue at a high temperature (e.g., 110-120°C) for 12-24 hours to break down proteins into their constituent amino acids.

-

Neutralization: After cooling, neutralize the hydrolysate with a strong base (e.g., NaOH).

-

Oxidation: Transfer an aliquot of the neutralized hydrolysate to a new tube. Add an oxidizing agent (e.g., Chloramine-T) and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde) and incubate at an elevated temperature (e.g., 65°C) to develop a colored product.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550-560 nm) using a spectrophotometer.

-

Quantification: Calculate the hydroxyproline concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.

-

-

-

4.3.2. Histological Method: Picrosirius Red Staining This staining method, when viewed under polarized light, specifically visualizes collagen fibers, allowing for the quantification of the collagen proportional area (CPA).

-

Protocol:

-

Tissue Processing: Fix liver tissue in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.

-

Staining: Deparaffinize and rehydrate the tissue sections. Stain the slides with a Picrosirius red solution.

-

Imaging: Digitize the stained slides using a slide scanner or a microscope equipped with a camera, capturing images under both bright-field and polarized light.

-

Image Analysis: Use digital image analysis software (e.g., ImageJ) to quantify the area of red-stained collagen relative to the total tissue area.

-

Calculation: The Collagen Proportional Area (CPA) is calculated as: (Area of Picrosirius Red staining / Total tissue area) x 100%.

-

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of key processes related to the investigation of this compound.

References

- 1. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound Latest Data Shows Direct and Potent Anti-Fibrotic Effect in Both Differentiated Rodent NASH Models and Human Stellate Cells [biotechnewswire.ai]

Icosabutate's Impact on Hepatic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icosabutate, a structurally engineered fatty acid, has emerged as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH), primarily by targeting hepatic inflammation and fibrosis. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound's effects on the liver. Through its unique design, this compound resists oxidation and hepatic accumulation, allowing for targeted engagement of key fatty acid receptors that modulate inflammatory and fibrotic processes. This document synthesizes preclinical and clinical findings to offer an in-depth resource for the scientific community.

Quantitative Data on Hepatic Inflammation and Related Markers

The following tables summarize the key quantitative outcomes from preclinical and clinical studies investigating the efficacy of this compound in ameliorating hepatic inflammation and related pathologies.

Table 1: Effects of this compound on Liver Enzymes in Dyslipidemic Patients[1]

| Parameter | Treatment Group (12 weeks) | Median Reduction | p-value vs. Placebo |

| Alanine Aminotransferase (ALT) | This compound 600mg/day | 53% | 0.015 |

| Gamma-Glutamyl Transferase (GGT) | This compound 600mg/day | 42% | 0.0015 |

| Alanine Aminotransferase (ALT) | Placebo | No significant change | 0.98 |

| Gamma-Glutamyl Transferase (GGT) | Placebo | No significant change | 0.55 |

Table 2: Histological and Biomarker Responses in the Phase 2b ICONA Trial (MASH Patients, F1-F3 Fibrosis)[2][3][4]

| Endpoint | Placebo | This compound 300mg | This compound 600mg |

| Fibrosis Improvement (≥1 stage) | |||

| Overall (F1-F3) | 11.3% | 29.3% (p<0.05 vs placebo) | 23.9% |

| Moderate to Severe (F2-F3) | 13% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |

| With Type 2 Diabetes | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |

| MASH Resolution (no worsening of fibrosis) | 14.5% | - | 23.9% (p=0.13 vs placebo) |

| Biomarker Changes | |||

| hsCRP (median reduction from baseline) | - | - | 40% |

| PRO-C3 (reduction from baseline) | - | - | ~20% |

Table 3: Preclinical Efficacy of this compound in AMLN ob/ob Mice[5]

| Parameter | This compound (90 mpk) | This compound (135 mpk) |

| Plasma ALT Reduction | -32% (p < .001) | -44% (p < .001) |

| Hepatic Steatosis Reduction | - | -47% (p < .001) |

| Hepatic Triglyceride Reduction | -35% (p < .001) | -40% (p < .001) |

| Hepatic GSSG/GSH Ratio | - | 84% increase (p < .01) |

Experimental Protocols

Preclinical Murine Models of MASH

-

Animal Model: C57BL/6J mice.

-

Diet: A choline-deficient, L-amino acid-defined diet was used to induce MASH.

-

Treatment Regimen: Treatment was initiated after the establishment of liver injury. This compound was administered orally at low (56 mg/kg) and high (112 mg/kg) doses and compared to eicosapentaenoic acid (EPA) at 91 mg/kg.

-

Duration: The study duration was 12 weeks, with treatment administered from week 7 to 12.

-

Key Assessments: Hepatic gene expression for inflammatory markers, histological analysis of inflammation and fibrosis, and measurement of hepatic lipid profiles and glutathione levels.

-

Animal Model: ob/ob mice, which are genetically obese and prone to metabolic disease.

-

Diet: A diet high in fat, cholesterol, and fructose (AMLN diet) was used to induce steatohepatitis and fibrosis.

-

Treatment Regimen: this compound was administered at doses of 90 and 135 mg/kg/day and compared to obeticholic acid.

-

Key Assessments: Histological assessment of hepatic fibrosis and myofibroblast content, analysis of the arachidonic acid cascade, measurement of hepatic oxidized phospholipids, and apoptosis markers. Plasma ALT levels were also measured.

Phase 2b ICONA Clinical Trial

-

Study Design: A multicenter, randomized, placebo-controlled, 52-week trial.

-

Patient Population: 280 adult patients with biopsy-confirmed MASH and liver fibrosis stages F1-F3.

-

Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:

-

This compound 300 mg

-

This compound 600 mg

-

Placebo

-

-

Primary Endpoint: The proportion of patients achieving MASH resolution with no worsening of fibrosis in the 600 mg arm.

-

Secondary and Exploratory Endpoints: Improvement in fibrosis by at least one stage, changes in liver enzymes (ALT, AST, GGT), inflammatory biomarkers (hsCRP), and markers of fibrosis (ELF score, PRO-C3).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is a structurally engineered fatty acid designed to resist beta-oxidation and accumulate in the liver, where it acts as a potent agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). This targeted engagement in the liver is believed to be central to its anti-inflammatory and anti-fibrotic effects.

Icosabutate: A Novel Structurally Engineered Fatty Acid for the Treatment of Metabolic and Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Icosabutate is a structurally engineered fatty acid (SEFA) representing a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH) and other metabolic disorders.[1] As a novel, orally administered, liver-targeted derivative of eicosapentaenoic acid (EPA), this compound is designed to overcome the limitations of naturally occurring omega-3 fatty acids, such as their rapid metabolism and non-specific tissue distribution.[2][3] Its unique structural modifications enhance its hepatic accumulation and optimize its interaction with key fatty acid receptors, leading to pleiotropic effects on metabolic, inflammatory, and fibrotic pathways.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its potential in treating metabolic diseases.

Mechanism of Action

This compound's primary mechanism of action involves the activation of free fatty acid receptors (FFARs), specifically FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These receptors are crucial in regulating glycemic control, hepatic inflammation, and fibrosis. Unlike unmodified long-chain fatty acids, this compound is engineered to resist oxidation and incorporation into hepatocytes, thereby maximizing its availability to target these receptors. By targeting the liver via the portal vein, this compound exerts potent anti-inflammatory and anti-fibrotic effects that are independent of changes in body weight or liver fat content.

Preclinical studies have elucidated the downstream effects of FFAR activation by this compound. Transcriptome analysis in animal models of NASH revealed that this compound treatment leads to the downregulation of inflammatory and fibrogenic pathways. Specifically, an upstream regulator analysis predicted the inhibition of key inflammatory mediators such as TLR4 and RELA, which are involved in the NF-κB signaling pathway. Furthermore, this compound has been shown to activate pathways related to hepatic lipid and energy metabolism, with predicted involvement of transcription factors like PPAR-α, PPAR-γ, and SREBF-1 and -2.

dot

Caption: Proposed signaling pathway of this compound.

Preclinical Data

Multiple preclinical studies in rodent models of insulin resistance and MASH have demonstrated the therapeutic potential of this compound. These studies have highlighted its beneficial effects on insulin sensitivity, hepatic inflammation, lipotoxicity, and fibrosis.

Experimental Protocols

A key preclinical study utilized APOE*3Leiden.CETP mice, a translational model for hyperlipidemia and atherosclerosis. These mice were fed a high-fat/cholesterol diet for 20 weeks and treated with either this compound (112 mg/kg/d) or rosiglitazone (13 mg/kg/d). The primary outcomes assessed were changes in hepatic steatosis, inflammation, and fibrosis. Another model used was the amylin liver NASH (AMLN) diet-fed ob/ob mice, which have biopsy-confirmed steatohepatitis and fibrosis. In this model, the effects of this compound on fibrosis progression and lipotoxicity were investigated.

dot

Caption: Workflow of a key preclinical study.

Quantitative Data from Preclinical Studies

| Parameter | Model | Treatment | Result | p-value |

| Microvesicular Steatosis | APOE3Leiden.CETP | This compound (112 mg/kg/d) | -35% | < 0.05 |

| Hepatocellular Hypertrophy | APOE3Leiden.CETP | This compound (112 mg/kg/d) | -82% | < 0.01 |

| Plasma Triglycerides | APOE3Leiden.CETP | This compound | -70% | < 0.001 |

| Total Cholesterol | APOE3Leiden.CETP | This compound | -68% | < 0.001 |

| Hepatic GSSG/GSH Ratio | AMLN ob/ob | This compound (135 mpk) | +84% | < 0.01 |

Clinical Development: The ICONA Trial

The most significant clinical evidence for this compound in MASH comes from the Phase 2b ICONA trial (NCT04052516). This study evaluated the efficacy and safety of this compound in patients with biopsy-confirmed MASH and fibrosis.

Experimental Protocol: ICONA Phase 2b Trial

The ICONA trial was a 52-week, randomized, double-blind, placebo-controlled study. It enrolled 280 patients with biopsy-confirmed MASH (fibrosis stage F1-F3 and NAS ≥4). Patients were randomized to receive once-daily oral doses of this compound 300 mg, this compound 600 mg, or placebo. The primary endpoint was the resolution of MASH without worsening of fibrosis. Secondary objectives included improvement in fibrosis and changes in various biomarkers of liver injury, inflammation, and metabolic control. Liver biopsies were assessed using both conventional histology and artificial intelligence-based digital pathology tools.

dot

Caption: Workflow of the ICONA Phase 2b clinical trial.

Quantitative Data from the ICONA Trial

While the ICONA trial did not meet its primary endpoint of MASH resolution without worsening of fibrosis, it demonstrated significant improvements in liver fibrosis, particularly in patients with type 2 diabetes.

| Parameter | Subgroup | Treatment | Result | p-value vs. Placebo |

| Fibrosis Reduction (≥1 stage) | Patients with Type 2 Diabetes | This compound 300 mg | 28.6% of patients | Not specified |

| Fibrosis Reduction (≥1 stage) | Patients with Type 2 Diabetes | This compound 600 mg | 21.2% of patients | Not specified |

| HbA1c Reduction | MASH patients with HbA1c ≥ 6.5% | This compound | 1% (placebo adjusted) | Not specified |

| LDL-C Reduction from Baseline | MASH patients with LDL-C ≥ 100mg/dl | This compound | 30% | Not specified |

| Fibrosis Improvement (AI-assisted digital pathology) | All patients | This compound 600 mg | 49.2% of patients with ≥5% decrease in collagen | 0.02 |

The treatment was generally safe and well-tolerated, with the most common adverse events being nausea and diarrhea.

Therapeutic Potential and Future Directions

This compound's unique mechanism of action, which targets hepatic inflammation and fibrosis independently of steatosis and weight loss, positions it as a promising candidate for combination therapy in MASH. Its beneficial effects on glycemic control and atherogenic lipids further enhance its therapeutic profile, addressing the common comorbidities associated with MASH. Preclinical studies have already suggested synergistic effects when combined with GLP-1 receptor agonists.

Conclusion

This compound is a novel, liver-targeted FFAR1 and FFAR4 agonist with a multi-faceted mechanism of action that addresses key drivers of MASH progression. Preclinical and clinical data have demonstrated its potential to reduce hepatic inflammation and fibrosis while also improving metabolic parameters. Although the ICONA trial did not meet its primary endpoint, the significant anti-fibrotic effects observed, particularly in high-risk patient populations, underscore its therapeutic promise. As a well-tolerated oral therapy, this compound holds the potential to become a valuable component of future treatment regimens for MASH, both as a monotherapy and in combination with other agents.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound Exerts Beneficial Effects Upon Insulin Sensitivity, Hepatic Inflammation, Lipotoxicity, and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 5. This compound Latest Phase 2b Interim Data Show Significant Decreases in NASH and Fibrosis Biomarkers Independent of Fibrosis Stage and Disease Severity - BioSpace [biospace.com]

Methodological & Application

Icosabutate in Phase 2b Clinical Trials: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, efficacy, and experimental protocols utilized in the Phase 2b clinical trials of icosabutate, a novel, orally administered, structurally engineered, liver-targeted eicosapentaenoic acid derivative. The information is primarily derived from the ICONA (this compound in NASH) study, a significant Phase 2b trial investigating the compound's effect on non-alcoholic steatohepatitis (NASH).

This compound: Mechanism of Action

This compound is a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). These receptors are involved in regulating glucose metabolism and inflammation. By targeting these pathways, this compound aims to reduce liver inflammation and fibrosis, key hallmarks of NASH. Its structural modifications are designed to enhance its hepatic concentration and optimize its therapeutic effects.[1][2]

Phase 2b ICONA Clinical Trial Overview

The ICONA study was a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b trial. The study enrolled patients with biopsy-confirmed NASH and liver fibrosis stages F1-F3.[3][4][5] Participants were randomized to one of three treatment arms:

-

Placebo once daily

-

This compound 300 mg once daily

-

This compound 600 mg once daily

The primary endpoint of the study was the resolution of NASH without worsening of liver fibrosis.

Quantitative Data Summary

The following tables summarize the key efficacy data from the ICONA Phase 2b clinical trial, comparing the 300 mg and 600 mg doses of this compound with placebo.

Table 1: Histological Outcomes (52 Weeks)

| Outcome | Placebo | This compound 300 mg | This compound 600 mg |

| NASH Resolution without Worsening of Fibrosis | 11.9% | - | 25.8% (p=0.03 vs placebo) |

| ≥1-Stage Fibrosis Improvement without Worsening of NASH (Conventional Histology) | 13% (F2/F3 patients) | 30.8% (p=0.036 vs placebo in F2/F3 patients) | 28.3% (p=0.065 vs placebo in F2/F3 patients) |

| ≥1-Stage Fibrosis Improvement (AI-assisted Digital Pathology - qFibrosis) | 25.7% | - | 49.2% (p=0.02 vs placebo) |

| ≥1-Stage Fibrosis Improvement in Type 2 Diabetic Patients (Conventional Histology) | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |

Data compiled from multiple sources.

Table 2: Biomarker Changes from Baseline (52 Weeks)

| Biomarker | Placebo | This compound 300 mg | This compound 600 mg |

| Alanine Aminotransferase (ALT) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |

| Aspartate Aminotransferase (AST) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |

| High-sensitivity C-reactive Protein (hsCRP) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |

| PRO-C3 | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |

| Enhanced Liver Fibrosis (ELF) Score | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |

| HbA1c in Type 2 Diabetic Patients (Baseline ≥6.5%) | - | Placebo-corrected ~1% decrease | Placebo-corrected ~1% decrease |

Qualitative summary based on reported dose-dependent and significant improvements.

Experimental Protocols

This section details the methodologies for the key experiments cited in the ICONA trial.

Liver Biopsy and Histological Assessment

Objective: To obtain liver tissue for histological evaluation of NASH and fibrosis.

Protocol:

-

Patient Preparation: Patients are typically asked to fast for a certain period before the procedure. Coagulation status is assessed to minimize bleeding risk.

-

Biopsy Procedure: A percutaneous liver biopsy is the most common method. Under local anesthesia and often with ultrasound guidance, a specialized needle is inserted through the skin into the liver to obtain a tissue sample. The goal is to obtain a core of tissue of adequate length (e.g., at least 25 mm) for accurate assessment.

-

Sample Handling and Processing: The liver tissue is immediately fixed in formalin and embedded in paraffin. Thin sections are then cut and mounted on microscope slides.

-

Staining: Standard staining procedures for liver histology include Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain to visualize collagen and assess fibrosis.

-

Histological Scoring: The NASH Clinical Research Network (CRN) scoring system is widely used to semi-quantitatively assess the histological features of NASH.

-

NAFLD Activity Score (NAS): This is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning, ranging from 0 to 8.

-

Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

-

Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

-

Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen, damaged hepatocytes.

-

-

Fibrosis Staging (0-4): Describes the location and extent of fibrosis, from none (Stage 0) to cirrhosis (Stage 4).

-

PRO-C3 Biomarker Assay

Objective: To measure the serum levels of PRO-C3, a marker of type III collagen formation, as an indicator of active fibrogenesis.

Protocol (Based on a standard competitive ELISA):

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where PRO-C3 in the sample competes with a biotinylated PRO-C3 peptide for binding to a monoclonal antibody coated on a microplate.

-

Sample Type: Serum.

-

Assay Procedure:

-

A 96-well streptavidin-coated plate is coated with a biotinylated PRO-C3 peptide.

-

Standards and patient serum samples are added to the wells, followed by the addition of a horseradish peroxidase (HRP)-conjugated anti-PRO-C3 antibody.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of PRO-C3 in the sample.

-

A standard curve is generated to calculate the concentration of PRO-C3 in the patient samples.

-

Enhanced Liver Fibrosis (ELF) Score

Objective: To calculate a composite score based on three serum markers of extracellular matrix turnover to assess the severity of liver fibrosis.

Protocol (Using the Siemens ADVIA Centaur System):

-

Principle: The ELF score is a mathematical algorithm that combines the serum concentrations of three markers:

-

Hyaluronic Acid (HA)

-

Amino-terminal propeptide of type III procollagen (PIIINP)

-

Tissue inhibitor of metalloproteinase 1 (TIMP-1)

-

-

Sample Type: Serum.

-

Assay Procedure:

-

The individual concentrations of HA, PIIINP, and TIMP-1 are measured using specific immunoassays on an automated platform like the Siemens ADVIA Centaur.

-

The ELF score is then calculated using the following algorithm:

-

ELF Score = 2.278 + 0.851 x ln(HA) + 0.751 x ln(PIIINP) + 0.394 x ln(TIMP-1)

-

-

The concentrations of the individual markers are in ng/mL.

-

Visualizations

References

- 1. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

- 3. ysioscapital.com [ysioscapital.com]

- 4. biospace.com [biospace.com]

- 5. A phase IIb randomised-controlled trial of the FFAR1/FFAR4 agonist this compound in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]

Administration Protocol for Icosabutate in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for Icosabutate, a structurally engineered fatty acid, in various rodent models of metabolic and inflammatory diseases, particularly non-alcoholic steatohepatitis (NASH). The information is compiled from preclinical studies to guide researchers in designing and executing experiments with this compound.

I. Overview of this compound

This compound is an oral, liver-targeted agonist of the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4)[1]. Its structural modifications are designed to resist metabolism as an energy source, thereby enhancing its therapeutic effects on glycemic control, hepatic inflammation, and fibrosis[1]. Preclinical studies have demonstrated its potential in reducing liver fibrosis, inflammation, and improving metabolic parameters in various rodent models.

II. Quantitative Data Summary

The following tables summarize the administration parameters of this compound in different rodent models as reported in the literature.

Table 1: this compound Administration in Mouse Models of NASH and Metabolic Disease

| Rodent Model | Diet for Disease Induction | Induction Duration | This compound Dosage | Treatment Duration | Route of Administration | Key Findings |

| AMLN ob/ob Mice | High-fat (40%), high-fructose (22%), high-cholesterol (2%) (AMLN diet) | 18 weeks (biopsy-confirmed NASH) | 45, 90, 135 mg/kg/day | 8 weeks | Oral Gavage | Reduced hepatic fibrosis, myofibroblast content, and apoptosis.[2] |

| APOE*3Leiden.CETP Mice | High-fat (24%), high-cholesterol (1%) diet | 20 weeks | 112 mg/kg/day | 20 weeks | Oral Gavage | Reduced microvesicular steatosis, hepatocellular hypertrophy, and hepatic inflammation.[3] |

| Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mice | High-fat, choline-deficient, L-amino acid-defined diet | 12 weeks | 56 mg/kg/day, 112 mg/kg/day | 6 weeks (treatment from week 7-12) | Oral Gavage | Reduced liver inflammation and fibrosis.[4] |

| High-Fat Diet-Fed Mice | High-fat (31% of calories) choline-sufficient diet | 12 weeks | 112 mg/kg/day | 6 weeks (treatment from week 7-12) | Oral Gavage | Reduced hepatic oxidative stress. |

Table 2: this compound Administration in a Rat Model of Insulin Resistance

| Rodent Model | This compound Dosage | Treatment Duration | Route of Administration | Key Findings |

| Obese Zucker Rats | 135 mg/kg/day | Not specified | Oral Gavage | Improved plasma insulin, glucose, and HbA1c. |

III. Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent models.

A. Induction of NASH in Rodent Models

1. AMLN ob/ob Mouse Model:

-

Animals: Male B6.V-Lepob/JRj (ob/ob) mice.

-

Diet: A diet high in fat (40%, with 18% trans-fat), carbohydrates (40%, with 20% fructose), and 2% cholesterol (Amylin Liver NASH model diet; D09100301, Research Diets, Inc.).

-

Procedure: Feed mice the AMLN diet ad libitum for 18 weeks to induce steatohepatitis and fibrosis. Confirmation of disease pathology can be performed via liver biopsy before randomization into treatment groups.

2. APOE*3Leiden.CETP Mouse Model:

-

Animals: Male APOE*3Leiden.CETP transgenic mice.

-

Diet: A high-fat (24% fat) and high-cholesterol (1%) diet.

-

Procedure: Feed mice the specialized diet for 20 weeks to induce NASH with hepatic inflammation and mild fibrosis.

3. Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model:

-

Animals: Male C57BL/6J mice.

-

Diet: A high-fat, choline-deficient, L-amino acid-defined diet.

-

Procedure: Feed mice the CDAA diet for 12 weeks to induce liver inflammation and fibrosis.

B. Preparation and Administration of this compound

-

Route of Administration: Oral gavage is the standard route for administering this compound in rodent studies.

-

Vehicle: While the specific vehicle for this compound is not consistently reported across all public studies, a common practice for oral administration of fatty acid-like molecules is to use an aqueous solution containing a suspending agent. A suitable vehicle can be a solution of 0.5% (w/v) carboxymethyl cellulose (CMC) in water.

-

Preparation of Dosing Solution (Example):

-

Calculate the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg).

-

Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring until fully dissolved.

-

Suspend the calculated amount of this compound powder in the 0.5% CMC solution to achieve the final desired concentration.

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Administration Procedure:

-

Accurately weigh each animal before dosing to calculate the precise volume of the this compound suspension to be administered.

-

Administer the suspension using a proper-sized oral gavage needle attached to a syringe.

-

The volume administered is typically in the range of 5-10 mL/kg body weight.

-

Administer the vehicle alone to the control group.

-

IV. Signaling Pathways and Experimental Workflows

A. This compound Signaling Pathway

This compound exerts its effects primarily through the activation of FFAR1 and FFAR4. The binding of this compound to these G-protein coupled receptors initiates downstream signaling cascades that culminate in anti-inflammatory and anti-fibrotic effects.

Caption: this compound signaling pathway via FFAR1 and FFAR4 activation.

B. Experimental Workflow for an this compound Rodent Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced rodent model of NASH.

Caption: Experimental workflow for an this compound rodent study.

References

- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. northseatherapeutics.com [northseatherapeutics.com]

- 3. northseatherapeutics.com [northseatherapeutics.com]

- 4. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Icosabutate Treatment in Mouse Models of NASH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Icosabutate, a structurally engineered fatty acid, in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action based on published studies.

Introduction